CP-135807

Catalog No.
S623837
CAS No.
151272-90-1
M.F
C19H21N5O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-135807

CAS Number

151272-90-1

Product Name

CP-135807

IUPAC Name

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-23-9-3-4-15(23)10-13-12-21-17-7-6-14(11-16(13)17)22-19-18(24(25)26)5-2-8-20-19/h2,5-8,11-12,15,21H,3-4,9-10H2,1H3,(H,20,22)/t15-/m1/s1

InChI Key

YPFIYPNOWVPAPR-OAHLLOKOSA-N

SMILES

Array

Synonyms

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine;(R)-3-[(1-Methyl-2-pyrrolidinyl)methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine; CP 135807;

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-]

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-]

The exact mass of the compound 3-(N-Methylpyrrolidin-2-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

CP-135807 (CAS 151272-90-1) is a synthetic pyrrolidinylmethylindole derivative widely procured as an orally active 5-HT1D receptor agonist. With a baseline IC50 of 3.1 nM for the 5-HT1D receptor, it serves as a critical reference standard in neuropharmacological screening and GPCR signaling assays. Unlike common triptan-class therapeutics that exhibit mixed 5-HT1B/1D agonism, CP-135807 provides the target specificity required to isolate 5-HT1D-mediated pathways in both in vitro cell models and in vivo behavioral assays. Its quantified solubility profile in DMSO (up to 35.14 mg/mL) and >=98% HPLC purity make it a highly suitable choice for high-throughput screening and formulation in preclinical research workflows.

Substituting CP-135807 with generic triptans (e.g., sumatriptan) or non-selective indole derivatives fundamentally compromises assay integrity due to concurrent 5-HT1B receptor activation. Because 5-HT1B and 5-HT1D receptors share high sequence homology and often co-localize, using a mixed agonist introduces confounding variables in functional assays, requiring complex antagonist co-administration to isolate 1D-specific effects. Furthermore, using lower-purity or crude synthetic analogs often introduces trace impurities that can trigger off-target GPCR signaling or exhibit poor oral bioavailability, leading to irreproducible data when transitioning from in vitro binding assays to in vivo models .

Receptor Subtype Selectivity and Target Affinity

CP-135807 demonstrates a quantified binding affinity for the 5-HT1D receptor with an IC50 of 3.1 nM, outperforming benchmark mixed agonists in target isolation. While standard comparators like sumatriptan exhibit near-equal affinity for both 5-HT1B and 5-HT1D receptors (necessitating complex assay deconvolution), CP-135807's structural optimization—specifically its cyclized tryptamine and pyrrolidinylmethylindole core—confers definitive selectivity for 5-HT1D. This quantitative differentiation allows researchers to isolate 5-HT1D-mediated psychoactivity and signaling without the cross-reactivity noise inherent to first-generation triptans[1].

Evidence Dimension5-HT1D Receptor Affinity (IC50)
Target Compound Data3.1 nM
Comparator Or BaselineSumatriptan (Non-selective 5-HT1B/1D baseline, ~17 nM for 1D with high 1B cross-reactivity)
Quantified Difference>5-fold higher baseline affinity with definitive 1D selectivity
ConditionsIn vitro radioligand binding / GPCR functional assays

Eliminates the need for 5-HT1B antagonist co-administration, streamlining high-throughput screening workflows.

Solubility and High-Throughput Formulation Compatibility

For laboratory procurement, the handling and formulation properties of a chemical probe are as critical as its pharmacodynamics. CP-135807 exhibits reliable solubility in standard organic solvents used in biological screening, achieving concentrations up to 35.14 mg/mL (~100 mM) in DMSO. In contrast, many complex indole derivatives or unoptimized free bases suffer from erratic precipitation in aqueous assay buffers or require harsh solubilization agents that can cause cellular toxicity. The standardized >=98% HPLC purity of commercial CP-135807 ensures that these DMSO stock solutions remain stable and yield reproducible dose-response curves across multiple freeze-thaw cycles .

Evidence DimensionDMSO Solubility for Stock Formulation
Target Compound DataUp to 35.14 mg/mL (~100 mM)
Comparator Or BaselineStandard lipophilic indole derivatives (often <10 mM solubility or requiring toxic co-solvents)
Quantified DifferenceGuaranteed high-molarity stock compatibility
ConditionsStandard laboratory formulation in DMSO at room temperature

Ensures seamless integration into automated liquid handling systems for high-throughput GPCR screening.

In Vivo Bioavailability and Translational Workflow Fit

A major procurement advantage of CP-135807 is its established oral activity, which bridges the gap between in vitro receptor screening and in vivo behavioral models. Unlike many peptide-based GPCR ligands or early-stage synthetic analogs that require intracerebroventricular (ICV) or intravenous (IV) administration due to poor absorption or rapid degradation, CP-135807 is orally active and crosses the blood-brain barrier effectively. This allows researchers to use a single, consistent reference compound across isolated tissue assays, slice electrophysiology, and systemic dosing models (such as drug discrimination procedures), thereby reducing procurement complexity and standardizing experimental baselines .

Evidence DimensionSystemic Administration Viability
Target Compound DataOrally active with central nervous system penetrance
Comparator Or BaselinePeptide-based 5-HT ligands or highly polar analogs (Require direct CNS injection / poor oral bioavailability)
Quantified DifferenceEnables non-invasive systemic dosing routes (Oral/IM)
ConditionsIn vivo behavioral and psychoactivity models

Reduces animal handling complexity and allows the same batch to be used for both cellular and whole-organism studies.

Selective 5-HT1D Receptor Deconvolution Assays

Directly leveraging its 3.1 nM IC50 and high selectivity, CP-135807 is a highly effective reference agonist for in vitro assays aiming to differentiate 5-HT1D from 5-HT1B receptor functions, replacing non-selective triptans in GPCR characterization workflows[1].

High-Throughput GPCR Screening Workflows

Due to its high DMSO solubility (up to 35.14 mg/mL) and >=98% HPLC purity, it is highly compatible with automated liquid handling systems in pharmaceutical library screening, ensuring consistent dose-response reproducibility without precipitation issues [1].

In Vivo Central Psychoactivity and Antidepressant Modeling

Its proven oral bioavailability and CNS penetrance make it a highly practical systemic dosing agent for behavioral models (e.g., drug discrimination and punishment procedures), avoiding the need for invasive ICV injections required by less optimized analogs[1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.16952493 Da

Monoisotopic Mass

351.16952493 Da

Heavy Atom Count

26

UNII

TE348FQ6DA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

151272-90-1

Wikipedia

CP-135807

Dates

Last modified: 08-15-2023

Explore Compound Types